![molecular formula C18H16N4S B2824781 1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea CAS No. 1023556-71-9](/img/structure/B2824781.png)
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a phenyl ring substituted with a cyano group and an indole moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, improved purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiourea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzonitrile.
Substitution: Various substituted thioureas depending on the alkyl halide used.
科学研究应用
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand for metal ions, potentially useful in bioinorganic studies.
Medicine: It has shown potential as a therapeutic agent in preliminary studies, possibly exhibiting anti-inflammatory or anticancer properties.
Industry: It can be utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism by which 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with molecular targets and pathways. The thiourea group can form hydrogen bonds with biological macromolecules, while the cyano and indole groups can interact with specific receptors or enzymes. These interactions can modulate biological processes, leading to the observed effects.
相似化合物的比较
1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea is unique due to its specific structural features. Similar compounds include:
1-(4-Cyanophenyl)-2-(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane: This compound has different substituents on the phenyl rings, leading to different chemical properties.
N-(4-Cyanophenyl)guanidine: This compound lacks the indole moiety, resulting in different biological activities.
属性
IUPAC Name |
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c19-11-13-5-7-15(8-6-13)22-18(23)20-10-9-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-10H2,(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQHPSPUCWUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
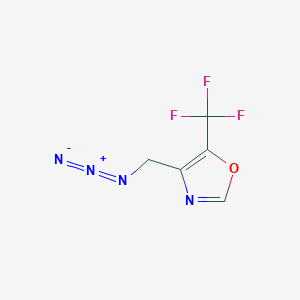

![3-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2824704.png)

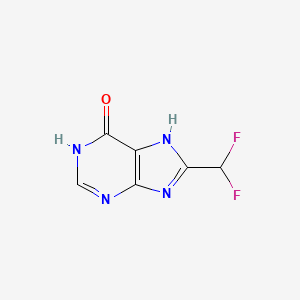
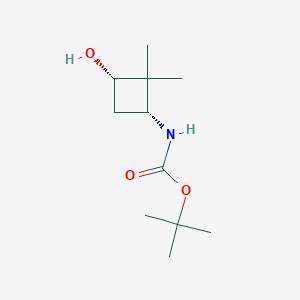
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)
![2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2824711.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2824712.png)
![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
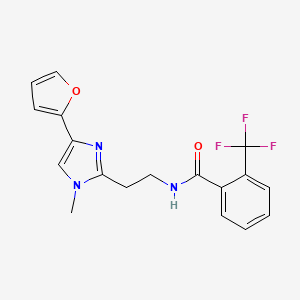
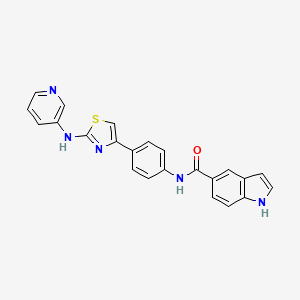
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2824721.png)
